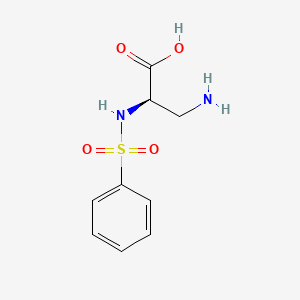

3-Amino-N-(benzenesulfonyl)-D-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-N-(benzenesulfonyl)-D-alanine is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibiotic Synthesis

3-Amino-N-(benzenesulfonyl)-D-alanine is utilized in the synthesis of various antibiotics. D-amino acids, including derivatives like this compound, are integral to the semi-synthesis of antibiotics such as amoxicillin and ampicillin, which are listed among the World Health Organization's essential medicines . The incorporation of D-amino acids enhances the efficacy and stability of these pharmaceutical agents.

Cancer Treatment

Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in various tumors and are associated with tumor growth and metastasis. The inhibitory activity of these compounds has been shown to be potent in the nanomolar range, suggesting their potential as therapeutic agents in cancer treatment .

Enzymatic Reactions

The compound has been investigated for its role in enzymatic synthesis processes. D-amino acids can act as substrates or inhibitors in various enzymatic reactions, facilitating the production of other valuable compounds. For instance, they are involved in multienzymatic cascades that lead to the synthesis of complex biomolecules .

Imaging Techniques

In the realm of medical imaging, compounds similar to this compound have been utilized as tracers for positron emission tomography (PET). These tracers target bacterial metabolism and can be incorporated into bacterial cell walls, making them useful for imaging infections or monitoring bacterial activity within the body .

Case Study 1: Carbonic Anhydrase Inhibition

A series of pyridinium derivatives derived from 3-aminobenzenesulfonamide were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity against CA IX and CA XII, supporting their potential use in cancer therapies targeting tumor-associated enzymes .

Case Study 2: D-Alanine and Inflammatory Bowel Disease

A study investigating the effects of D-alanine on murine models of colitis showed that administration of D-alanine significantly reduced disease activity and inflammatory markers. This suggests that D-amino acids could play a role in managing inflammatory conditions .

Propiedades

Número CAS |

182301-14-0 |

|---|---|

Fórmula molecular |

C9H12N2O4S |

Peso molecular |

244.265 |

Nombre IUPAC |

(2R)-3-amino-2-(benzenesulfonamido)propanoic acid |

InChI |

InChI=1S/C9H12N2O4S/c10-6-8(9(12)13)11-16(14,15)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m1/s1 |

Clave InChI |

QSCVWHIJUJGFDU-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.